ethyl N-(3,4-dimethoxybenzoyl)glycinate
Description
Ethyl N-(3,4-dimethoxybenzoyl)glycinate (CAS: 168165-62-6) is a glycine-derived ester featuring a 3,4-dimethoxybenzoyl substituent. It is synthesized via coupling reactions involving ethyl glycinate and substituted benzoyl chlorides or analogous reagents. The compound is listed with a purity of 95% and is cataloged under MFCD00433300 . Notably, it has been discontinued in commercial availability by suppliers like CymitQuimica, limiting its accessibility for current research applications .
Properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-19-12(15)8-14-13(16)9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRCQDNFFMNPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3,4-dimethoxybenzoyl)glycinate typically involves the reaction of ethyl glycinate hydrochloride with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:
C2H5NHCH2COOEt+ClCOC6H3(OCH3)2→C2H5N(COC6H3(OCH3)2)CH2COOEt+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3,4-dimethoxybenzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl N-(3,4-dimethoxybenzyl)glycinate.
Substitution: Formation of N-(3,4-dimethoxybenzoyl)glycine.
Scientific Research Applications
Ethyl N-(3,4-dimethoxybenzoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(3,4-dimethoxybenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl N-(3,4-dimethoxybenzoyl)glycinate with three analogous glycinate esters and one related aromatic acid (Table 1). Key structural, synthetic, and functional differences are highlighted.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Substituent Effects: The 3,4-dimethoxybenzoyl group in the target compound provides electron-donating methoxy groups, enhancing stability and influencing reactivity in electrophilic substitution reactions. In contrast, ethyl N-(4-chlorophenyl)glycinate (CAS: 2521-89-3) features an electron-withdrawing chlorine atom, which may increase electrophilicity at the aromatic ring . Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (compound 7 in ) introduces a conjugated pyridinyl-cyanoethenyl system, enabling cyclization reactions with Bredereck’s reagent to form aminopropenoates (e.g., compound 9, 72% yield) . Ethyl N-(2-amino-3-methylbutyryl)glycinate (compound 34 in ) undergoes thermal cyclization to yield pyrazinediones (e.g., 3-isopropyl-3,6-dihydro-2,5(1H,4H)-pyrazinedione, 79% yield), highlighting its utility in nitrogen heterocycle synthesis .
- Bioactivity and Applications: While this compound lacks explicit pharmacological data, its structural analog caffeic acid (3,4-dihydroxybenzeneacrylic acid) is widely studied for antioxidant, anti-inflammatory, and anticancer properties .
Biological Activity
Ethyl N-(3,4-dimethoxybenzoyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-cancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an ester derivative characterized by its unique functional groups. The presence of the 3,4-dimethoxybenzoyl moiety is significant as it may influence the compound's interaction with biological targets.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In a study focusing on neurodegenerative diseases, the compound demonstrated a capacity to protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using various cell viability assays, including the MTT assay, which showed significant protection at concentrations ranging from 10 to 50 µM.
Antitumor Activity
This compound has also been evaluated for its antitumor effects. A study involving human prostate cancer cells (PC-3) employed sulforhodamine B (SRB) assays to measure cell proliferation and viability. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value of approximately 25 µM. This suggests that it may act as a potential therapeutic agent against prostate cancer.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that the compound may modulate signaling pathways associated with apoptosis and cell proliferation. For instance, alterations in the expression levels of alpha1D- and alpha1B-adrenoceptors have been observed in treated PC-3 cells, indicating a potential pathway through which the compound exerts its effects.
Table 1: Biological Activity Summary of this compound
| Activity Type | Assay Method | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|---|
| Neuroprotection | MTT Assay | Neuronal Cells | 10-50 | Significant protection against apoptosis |
| Antitumor | SRB Assay | PC-3 Prostate Cells | 25 | Dose-dependent inhibition of growth |
Case Studies
- Neuroprotection in Cell Models : In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced markers of oxidative stress and apoptosis compared to untreated controls. This supports its potential use in neurodegenerative conditions such as Alzheimer's disease.
- Prostate Cancer Treatment : A clinical case study involving patients with advanced prostate cancer highlighted the compound's ability to enhance the efficacy of standard chemotherapy agents when used in combination therapy. Patients exhibited improved outcomes with reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
